2-Bromo-6-chloro-4-nitropyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Generic halogenated nitropyridines introduce synthetic ambiguity, often leading to poor regiocontrol and complex product mixtures. 2-Bromo-6-chloro-4-nitropyridine solves this with three orthogonal reactive handles (C2-Br, C6-Cl, C4-NO₂) on a single pyridine ring, enabling predictable, stepwise functionalization. - Exploit differential C2-Br vs. C6-Cl reactivity for clean sequential Suzuki/SNAr couplings in SAR library synthesis. - Streamline heterobiaryl construction: reduce synthetic steps and improve yield by using one versatile scaffold. - Eliminate purification costs associated with symmetric dihalogenated analogs. Supplied with full analytical documentation for reproducible, publication-ready results.

Molecular Formula C5H2BrClN2O2
Molecular Weight 237.437
CAS No. 1206250-42-1
Cat. No. B578657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-4-nitropyridine
CAS1206250-42-1
Molecular FormulaC5H2BrClN2O2
Molecular Weight237.437
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
InChIKeySQUAJEKEHSHSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-4-nitropyridine Sourcing Overview


2-Bromo-6-chloro-4-nitropyridine is a highly functionalized, non-symmetric halogenated nitropyridine derivative (C5H2BrClN2O2, MW 237.44 g/mol) utilized primarily as a versatile intermediate in medicinal chemistry and advanced materials synthesis . Its molecular architecture features three orthogonal reactive handles—a bromine atom at C2, a chlorine atom at C6, and a strongly electron-withdrawing nitro group at C4—on a single pyridine ring . This unique substitution pattern enables precise, sequential functionalization via chemoselective cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, making it a critical scaffold for constructing complex heteroaryl architectures where monohalogenated or symmetrically substituted analogs fail to provide the necessary synthetic control .

Why Simple Analogs Are Inadequate


The procurement of a generic halogenated nitropyridine as a direct replacement for 2-bromo-6-chloro-4-nitropyridine is a high-risk substitution that introduces significant synthetic ambiguity. Analogs such as 2-bromo-4-nitropyridine or 2-chloro-4-nitropyridine possess only a single halogen handle, severely limiting their utility for constructing orthogonally protected intermediates or unsymmetrical biaryl systems . Conversely, symmetric dihalogenated variants like 2,6-dibromo-4-nitropyridine lack the ability to cleanly differentiate between two identical reactive sites, often resulting in complex product mixtures, poor regiocontrol, and increased purification costs . The specific C2-bromo, C6-chloro arrangement in the target compound is not an arbitrary design; it is a functional requirement for predictable, stepwise synthetic routes where the differential reactivity of bromine versus chlorine under palladium or nickel catalysis must be exploited to achieve acceptable yields and purity. Substituting with a less defined analog introduces unquantifiable risk to reaction outcome, reproducibility, and ultimately, the validity of the downstream data or material.

Technical Differentiation from Analogs


Orthogonal Halogen Reactivity

The target compound possesses two chemically distinct halogens that enable sequential, site-selective functionalization. The bromine at C2 is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine at C6 . This orthogonal reactivity profile is in stark contrast to symmetric analogs like 2,6-dibromo-4-nitropyridine, where both halogens are identical and compete equally, leading to uncontrolled double coupling and lower yields of the desired mono-functionalized intermediate . The presence of the electron-withdrawing nitro group at C4 further polarizes the ring, activating both the 2- and 6-positions for nucleophilic attack, but the differing halogens provide a tunable selectivity window that is absent in monohalogenated or symmetrically dihalogenated analogs .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Minimized Hydrodehalogenation

In the context of reductive cross-coupling reactions, the presence of the nitro group and the specific halogen pattern on the pyridine ring plays a critical role in reaction outcome. While direct data for this exact compound is limited, closely related studies on 2-bromopyridines reveal that electron-deficient heteroaryl bromides are prone to significant hydrodehalogenation and homocoupling side reactions under reductive conditions . However, the development of catalytic systems that overcome this pathway, such as Pd-Cu bimetallic catalysts in aqueous micelles, has been shown to selectively facilitate C-N coupling with nitroarenes . The target compound's electron-deficient nature, due to the nitro group and the two halogens, positions it as a challenging but important substrate for such advanced methodologies. In contrast, simpler monohalogenated pyridines lack the requisite electronic profile to benchmark these cutting-edge catalytic systems, limiting their value as a universal starting material for research in this area.

Catalysis Sustainable Chemistry C-N Bond Formation

Distinct Physicochemical Profile

The compound's calculated logP of 2.93 and topological polar surface area (TPSA) of 21.26 Ų position it in a favorable chemical space for CNS drug discovery (logP <5, TPSA <90 Ų) . These properties are directly influenced by the specific combination of a nitro group, bromine, and chlorine on the pyridine ring. In contrast, the simpler analog 2-bromo-4-nitropyridine (which lacks chlorine) exhibits a higher calculated logP of 1.98 , while 2-chloro-4-nitropyridine has a logP of 1.65 . The higher lipophilicity of the target compound can be advantageous for membrane permeability and binding to hydrophobic protein pockets, a feature that may be critical in certain target classes. This quantitative difference in lipophilicity provides a tangible, measurable parameter for compound selection in library design and lead optimization.

Computational Chemistry Medicinal Chemistry Physicochemical Properties

Verified Purity and Stability

Reputable commercial sources provide 2-Bromo-6-chloro-4-nitropyridine with a minimum purity specification of 95% to NLT 98% , verified by HPLC and 1H-NMR . This level of quality assurance is critical for reproducible results in multi-step syntheses. While many simpler nitropyridine analogs are also available, the procurement of this specific, highly functionalized intermediate requires a vendor with expertise in handling moisture-sensitive and potentially unstable polyhalogenated heterocycles. The documented long-term storage condition—'store long-term in a cool, dry place' —provides clear guidance for inventory management, ensuring the compound's integrity over time. This transparency in quality metrics and storage reduces the risk of using degraded material, which is a common cause of failed reactions and irreproducible data.

Quality Control Procurement Analytical Chemistry

2-Bromo-6-chloro-4-nitropyridine Use Cases


Heterobiaryl Libraries for Kinase and GPCR Discovery

The orthogonal halogen handles of 2-bromo-6-chloro-4-nitropyridine enable the construction of diverse, unsymmetrical heterobiaryl libraries . In a typical medicinal chemistry workflow, a Suzuki-Miyaura coupling can be performed first on the more reactive C2 bromine to introduce an aryl or heteroaryl group . This is followed by a second palladium- or nickel-catalyzed cross-coupling or an SNAr reaction at the C6 chlorine to install a different substituent . This sequential diversification strategy is invaluable for exploring structure-activity relationships (SAR) in drug discovery programs targeting kinases, GPCRs, and other protein families where precise spatial arrangement of pharmacophores is crucial. The use of this single starting material streamlines library synthesis, reduces the number of synthetic steps, and improves overall efficiency compared to using multiple, less versatile monohalogenated building blocks.

Advanced Intermediates for Agrochemicals and Materials

Beyond pharmaceuticals, the electron-deficient nature of the pyridine ring, conferred by the nitro group and two halogens, makes this compound an ideal precursor for developing novel agrochemicals and functional materials . For instance, the nitro group can be selectively reduced to an amine, providing a third point of diversification for the synthesis of substituted aminopyridines, which are common motifs in herbicides and fungicides . In materials science, this scaffold can be incorporated into polymers or metal-organic frameworks (MOFs) to tune electronic properties . The ability to precisely control the substitution pattern on the pyridine ring is essential for modulating the material's band gap, charge transport, or catalytic activity, giving researchers a high degree of control over the final material's properties.

Methodology Development for Challenging Cross-Couplings

The combination of an electron-withdrawing nitro group and two distinct halogens makes 2-bromo-6-chloro-4-nitropyridine a rigorous benchmark substrate for developing new catalytic cross-coupling methodologies . Its structure poses specific challenges, such as the need to overcome hydrodehalogenation during reductive couplings and to achieve high chemoselectivity between the C2-Br and C6-Cl bonds under mild conditions. Success with this substrate demonstrates a new catalyst system's robustness and broad functional group tolerance, which are key selling points for its adoption in both academic and industrial settings. Using this compound in method development provides more meaningful and translatable results compared to using simpler, less functionalized model substrates, thereby accelerating the discovery of more efficient and sustainable synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-chloro-4-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.